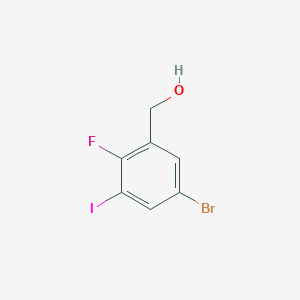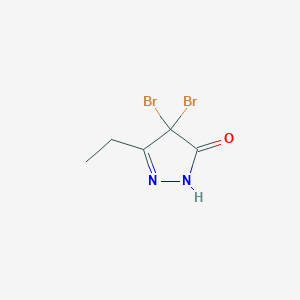
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate is a complex organic compound with a unique structure that includes two chlorophenyl groups and a cyclopentanecarboxylate ester
Méthodes De Préparation
The synthesis of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate can be compared with similar compounds such as:
Ethyl 2,3-bis(2-bromophenyl)-5-oxocyclopentanecarboxylate: Similar structure but with bromine atoms instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 2,3-bis(2-fluorophenyl)-5-oxocyclopentanecarboxylate: Fluorine atoms replace chlorine, potentially altering its chemical properties and interactions.
Ethyl 2,3-bis(2-methylphenyl)-5-oxocyclopentanecarboxylate: Methyl groups instead of chlorine, which can influence its steric and electronic properties.
Propriétés
Numéro CAS |
1830-05-3 |
|---|---|
Formule moléculaire |
C20H18Cl2O3 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H18Cl2O3/c1-2-25-20(24)19-17(23)11-14(12-7-3-5-9-15(12)21)18(19)13-8-4-6-10-16(13)22/h3-10,14,18-19H,2,11H2,1H3 |
Clé InChI |
WZDCOSMYRHZWTQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
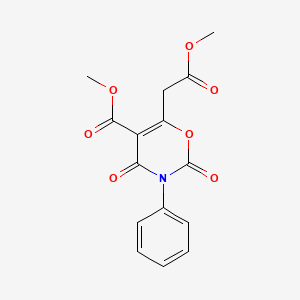
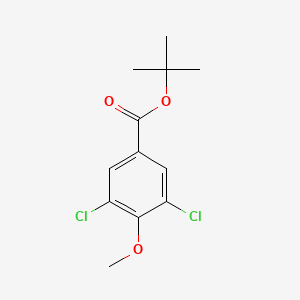
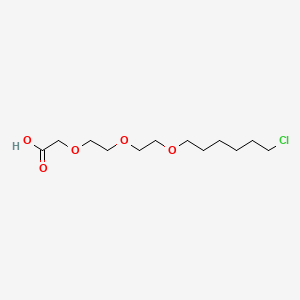
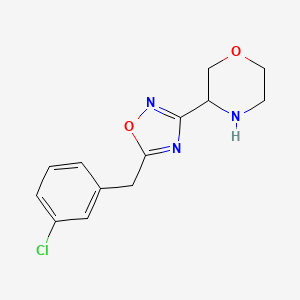

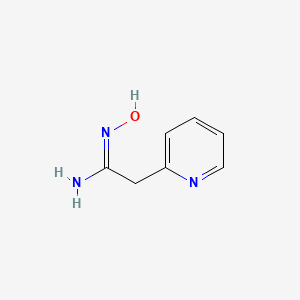
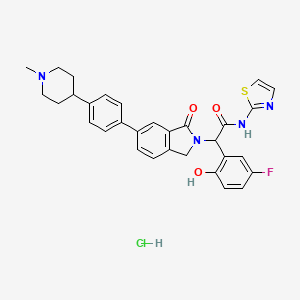
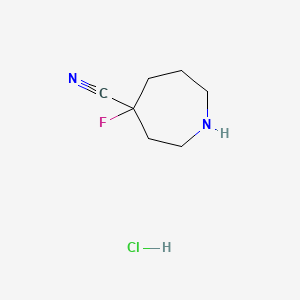
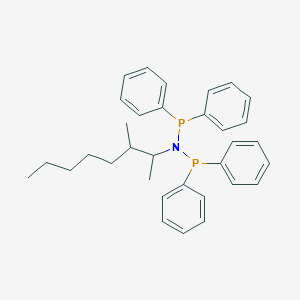

![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)
